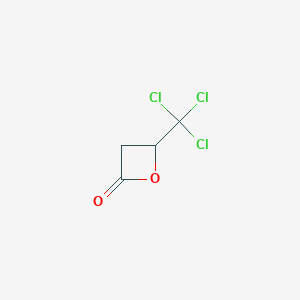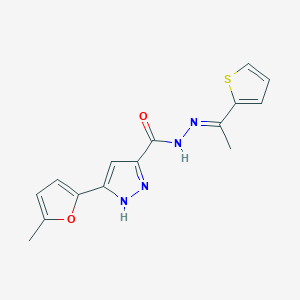
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol is a chemical compound that belongs to the class of brominated phenols This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the phenol ring, and a pyridin-2-yliminomethyl group at the 6 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol typically involves the bromination of 6-(pyridin-2-yliminomethyl)-phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the reaction mixture for several hours until the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 2,4-dibromo-6-(pyridin-2-ylmethyl)-phenol.
Substitution: Formation of 2,4-dimethoxy-6-(pyridin-2-yliminomethyl)-phenol.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol involves its interaction with specific molecular targets. The bromine atoms and the pyridin-2-yliminomethyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-(pyridin-2-yliminomethyl)-phenol
- 2,4-Dibromo-6-(pyridin-3-yliminomethyl)-phenol
- 2,4-Dibromo-6-(pyridin-2-ylmethyl)-phenol
Uniqueness
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol is unique due to the presence of both bromine atoms and the pyridin-2-yliminomethyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C12H8Br2N2O |
|---|---|
Molekulargewicht |
356.01 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-7,17H/b16-7+ |
InChI-Schlüssel |
DMKCSXSPFSKZOB-FRKPEAEDSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Kanonische SMILES |
C1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11994225.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)





![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11994273.png)





